![molecular formula C19H14O3 B029491 rac-2-甲基-4-苯基-4H-吡喃并[3,2-c]苯并吡喃-5-酮 CAS No. 15151-14-1](/img/structure/B29491.png)

rac-2-甲基-4-苯基-4H-吡喃并[3,2-c]苯并吡喃-5-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

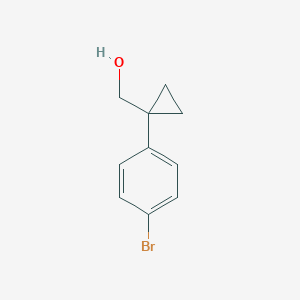

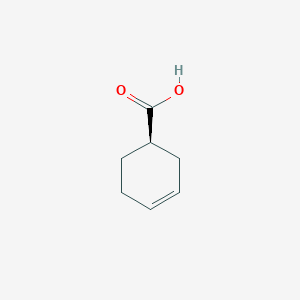

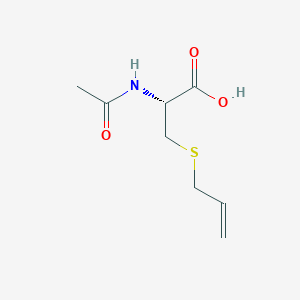

“rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one” is a chemical compound with the molecular formula C19H14O3 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of “rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one” is available as a 2D Mol file . The compound has a molecular weight of 322.3545 .科学研究应用

Application in Organic Synthesis

Field

Organic Chemistry

Summary of Application

The compound is used in the regioselective synthesis of novel functionalized Pyrano [2′,3′:4,5]pyrimido [1,6- b ] [1,2,4,5]triazaphosphepines .

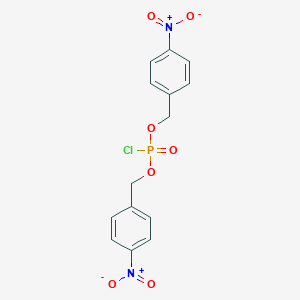

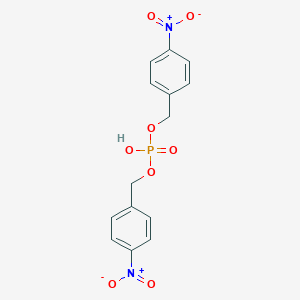

Method of Application

The reactions of 6-acetyl-3-amino-4-imino-7-methyl-5-phenyl-3,5-dihydro-4 H -pyrano [2,3- d ]pyrimidine with triethyl phosphite and some electrophilic reagents were studied .

Results

These one-pot three-component reactions regioselectively afforded four new 11-acetyl-2-ethoxy-10-methyl-12-phenylpyrano [2′,3′:4,5]pyrimido [1,6- b ] [1,2,4,5λ 5 ]triazaphosphepin-2-ones in 69–73% yields .

Application in the Synthesis of Pyrano[3,2- c ]quinolones

Field

Medicinal Chemistry

Summary of Application

Pyrano [3,2-c]quinolone is a structural motif occurring in a number of natural products with a wide range of important biological activities such as anticancer, antibacterial, antimalarial, antiinflammatory, and antifungal properties .

Method of Application

Two acid-catalyzed tandem reactions between 4-hydroxy-1-methylquinolin-2 (1 H )-one and propargylic alcohols are described .

Results

Depending mainly on the propargylic alcohol used, these tandem reactions proceed via either a Friedel–Crafts-type allenylation followed by 6- endo -dig cyclization sequence to form pyrano [3,2- c ]quinolones or a Friedel–Crafts-type alkylation and 5- exo -dig ring closure sequence to afford furo [3,2- c ]quinolones in moderate-to-high yields .

Multicomponent Synthesis of Heterocycles

Summary of Application

Heterocyclic compounds incorporated with a pyranopyrimidine skeleton have received substantial consideration due to their privileged and intelligible biodiversity .

Method of Application

This review highlights the multicomponent synthetic routes adopted to prepare heterocyclic compounds incorporated with the pyrano [2,3- d ]pyrimidine skeleton . The mechanistic pathways of these reactions involved Knoevenagel condensation, Michael addition, and intramolecular cyclocondensation .

Results

The significant biological potency of the compounds recently synthesized from multicomponent reactions is deliberated .

Crystal Structure Analysis

Field

Crystallography

Summary of Application

The crystal structure of similar compounds can be analyzed to understand their properties and potential applications .

Method of Application

Intraperitoneal injection of male Wistar (albino) rats with equal doses (30 mg/mL) of the new polymorph in parallel with the initial substance Warfarin . There is a possibility of the formation of pairs of centrosymmetric head-to-tail dimers, in which the aromatic moieties are parallel to each other and stack over one another (π– interaction) .

Results

The new form is more effective (66%) compared to the initial one (50%) .

安全和危害

属性

IUPAC Name |

2-methyl-4-phenyl-4H-pyrano[3,2-c]chromen-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O3/c1-12-11-15(13-7-3-2-4-8-13)17-18(21-12)14-9-5-6-10-16(14)22-19(17)20/h2-11,15H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPSOFDQEUDDIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562312 |

Source

|

| Record name | 2-Methyl-4-phenyl-4H,5H-pyrano[3,2-c][1]benzopyran-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one | |

CAS RN |

15151-14-1 |

Source

|

| Record name | 2-Methyl-4-phenyl-4H,5H-pyrano[3,2-c][1]benzopyran-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one](/img/structure/B29418.png)